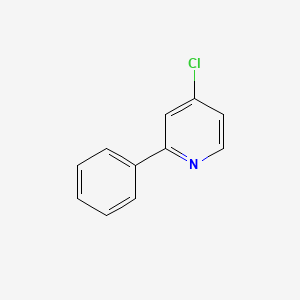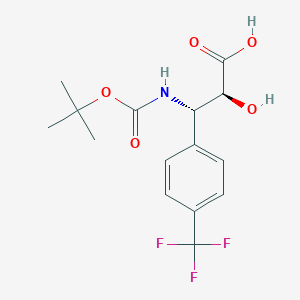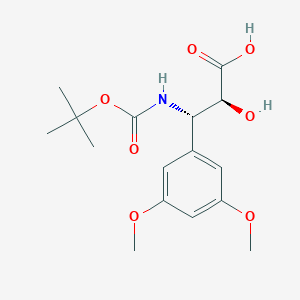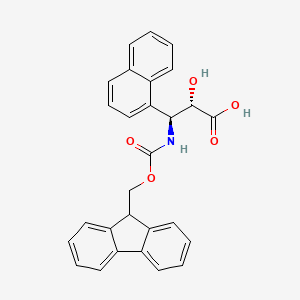
4-Chloro-2-phenylpyridine
Overview
Description
4-Chloro-2-phenylpyridine is an organic compound with the molecular formula C11H8ClN It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a phenyl group at the second position
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo electrophilic substitution reactions, where an electrophile attacks the aromatic ring, forming a cationic intermediate . This process can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-2-phenylpyridine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2 and CYP2C19, enzymes that play a crucial role in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests it has good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its distribution in the body and its removal from the body . Furthermore, its stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a p38α mitogen-activated protein kinase inhibitor . This interaction is crucial as p38α MAP kinase is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . By inhibiting this kinase, this compound can potentially modulate inflammatory responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a p38α MAP kinase inhibitor suggests that it can alter the signaling pathways involved in inflammation and stress responses . This can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of p38α MAP kinase by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other related molecules, thereby modulating the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit p38α MAP kinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyridine with chlorine gas under controlled conditions. Another method includes the use of 4-chloropyridine as a starting material, which undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-2-phenylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-2-phenylpyridine can be compared with other similar compounds such as:
2-Phenylpyridine: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-2-methylpyridine: Substitution of the phenyl group with a methyl group alters its chemical properties and uses.
4-Chloro-2,6-diphenylpyridine:
Uniqueness: The presence of both a chlorine atom and a phenyl group in this compound provides a unique combination of electronic and steric effects, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWDRFLYBYSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376506 | |
| Record name | 4-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57311-18-9 | |
| Record name | 4-Chloro-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 4-Chloro-2-phenylpyridine play in the synthesis of ruthenium(II) complexes for dye-sensitized solar cells?
A1: this compound serves as a crucial starting material in the multi-step synthesis of cyclometallated ruthenium(II) complexes designed for use in p-type dye-sensitized solar cells (DSCs) []. It acts as a precursor to the cyclometallating ligand, which ultimately binds to the ruthenium center. The chlorine atom in the 4-position of the pyridine ring is strategically positioned to facilitate further modification of the ligand structure through Suzuki-Miyaura cross-coupling and Miyaura borylation reactions []. This modular synthetic approach allows for the introduction of different functional groups, such as carboxylic or phosphonic acid groups, which are essential for anchoring the dye onto the nickel oxide (NiO) electrode in the DSC [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)


